Product packaging for 1,1,1-Trifluoro-3-methylpentane(Cat. No.:CAS No. 20733-01-1)

1,1,1-Trifluoro-3-methylpentane

Cat. No.: B1369773
CAS No.: 20733-01-1
M. Wt: 140.15 g/mol
InChI Key: BJLHXROPECKRHX-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-methylpentane (C6H11F3) is an emerging organofluorine compound identified through computer-aided molecular design (CAMD) as a promising heat transfer fluid. Its primary research value lies in advanced thermal management applications, particularly for the direct immersion cooling of high-power density electronic systems. Studies have shown that this compound possesses thermophysical properties—including boiling point and thermal conductivity—that are superior to those of conventional coolants, making it a candidate for next-generation cooling solutions where temperature uniformity and heat removal are critical . Researchers are exploring its performance in pool boiling regimes to overcome the limitations of existing fluids like FC-72 and HFE-7200 . The presence of the trifluoromethyl group contributes to the molecule's distinctive electronic characteristics and stability

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F3 B1369773 1,1,1-Trifluoro-3-methylpentane CAS No. 20733-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-3-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3/c1-3-5(2)4-6(7,8)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLHXROPECKRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610221
Record name 1,1,1-Trifluoro-3-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20733-01-1
Record name 1,1,1-Trifluoro-3-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1,1 Trifluoro 3 Methylpentane and Analogs

Foundational Approaches to Carbon-Fluorine Bond Construction

The direct introduction of fluorine into an alkane framework and the installation of a trifluoromethyl group represent the most direct synthetic routes to compounds such as 1,1,1-trifluoro-3-methylpentane. These approaches, while powerful, present distinct challenges and have been the subject of intensive research.

Direct Fluorination Pathways for Alkane Functionalization

Direct fluorination of alkanes involves the substitution of a hydrogen atom with a fluorine atom. This method is attractive for its atom economy but is notoriously challenging to control.

Elemental Fluorine: The use of elemental fluorine (F₂) for the direct fluorination of alkanes is a highly exothermic process and can be explosive. nih.govatamanchemicals.comresearchgate.net The high reactivity of the fluorine radical leads to a lack of selectivity, often resulting in a mixture of polyfluorinated products. nih.gov For this reason, direct fluorination of alkanes with elemental fluorine is not a commonly employed method in controlled organic synthesis. nih.govatamanchemicals.com The reaction's explosive nature is attributed to the low bond dissociation enthalpy of the F-F bond and the high enthalpy of formation of H-F and C-F bonds. researchgate.net

Electrochemical Fluorination: Electrochemical fluorination (ECF) offers a more controlled alternative to direct fluorination with elemental fluorine. organic-chemistry.org This method involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride (B91410). organic-chemistry.org The Simons process and the Phillips Petroleum process are two established industrial ECF methods for producing fluorinated compounds. organic-chemistry.org Recent advancements have focused on more selective and chemo- and site-specific electrochemical fluorinations. For instance, metal-free electrochemical C(sp³)–H fluorination has been achieved using a nucleophilic fluoride source like NEt₃·3HF, avoiding the need for highly reactive electrophilic fluorine reagents. researchgate.net This approach demonstrates high functional group tolerance, making it suitable for late-stage fluorination of complex molecules. researchgate.net Another electrochemical method utilizes Selectfluor as the fluorine source in the presence of a simple nitrate (B79036) additive and carbon-based electrodes, enabling the fluorination of a wide range of activated and unactivated C–H bonds. nih.gov

Advanced Trifluoromethylation Strategies

The introduction of a trifluoromethyl (CF₃) group is a key transformation in the synthesis of many modern chemical entities. Various strategies have been developed, categorized by the nature of the trifluoromethylating agent: nucleophilic, electrophilic, or radical.

Nucleophilic Trifluoromethylation Protocols for Saturated Systems

Nucleophilic trifluoromethylation typically involves the reaction of a trifluoromethyl anion equivalent with an electrophilic carbon center.

Ruppert-Prakash Reagent: Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a widely used source of a nucleophilic trifluoromethyl group. nih.govorganic-chemistry.org It is often activated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), to generate the trifluoromethyl anion. nih.govyoutube.com This reagent is highly effective for the trifluoromethylation of carbonyl compounds, such as aldehydes and ketones, to produce trifluoromethylated alcohols. organic-chemistry.orgnih.gov For instance, the reaction of a ketone with TMSCF₃ in the presence of a catalytic amount of CsF can yield the corresponding α-trifluoromethyl silyl (B83357) ether, which upon hydrolysis gives the trifluoromethylated tertiary alcohol. youtube.com A potential synthetic route to this compound could involve the conversion of 3-methylpentan-2-one to 1,1,1-trifluoro-3-methylpentan-2-ol (B13631318) using the Ruppert-Prakash reagent, followed by deoxygenation.

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylating reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate.

Umemoto's Reagents: Umemoto's reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are powerful electrophilic trifluoromethylating agents. acs.orggoogle.comwikipedia.org They are capable of trifluoromethylating a wide range of nucleophiles, including carbanions, enolates, and heteroatoms. wikipedia.org These reagents can also participate in radical trifluoromethylation reactions in the presence of a catalyst. youtube.com

Togni's Reagents: Hypervalent iodine reagents, particularly Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), have emerged as versatile and user-friendly electrophilic trifluoromethylating agents. acs.orggoogle.combohrium.com They are known for their mild reaction conditions and broad substrate scope. bohrium.com Togni's reagents can trifluoromethylate a variety of substrates, including alkenes, under transition-metal-free conditions. google.com

The table below summarizes key electrophilic trifluoromethylating reagents.

Reagent FamilyExample CompoundTypical Substrates
Umemoto's Reagents S-(trifluoromethyl)dibenzothiophenium tetrafluoroborateEnolates, carbanions, heteroatoms wikipedia.org
Togni's Reagents 1-trifluoromethyl-1,2-benziodoxol-3(1H)-oneAlkenes, alkynes, β-ketoesters bohrium.comgoogle.comepa.gov
Shibata's Reagents Trifluoromethylsulfoximine saltsVarious nucleophiles acs.org
Yagupolskii's Reagents S-(trifluoromethyldiarylsulfonium salts)Thiophenolates google.com
Radical Trifluoromethylation Mechanisms and Reagents

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then reacts with the substrate.

Generation of Trifluoromethyl Radicals: Trifluoromethyl radicals can be generated from various precursors. Trifluoroiodomethane (CF₃I) in the presence of a radical initiator like triethylborane (B153662) is a classic method. youtube.com Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) is another common and easy-to-handle precursor for the •CF₃ radical, often used in photoredox catalysis. epo.orgorgsyn.org

Application in Alkane Functionalization: A significant application of radical trifluoromethylation is the decarboxylative trifluoromethylation of aliphatic carboxylic acids. This method allows for the conversion of a readily available functional group into a trifluoromethyl group. For example, a silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids has been developed using (bpy)Cu(CF₃)₃ and K₂S₂O₈ as the oxidant. researchgate.net This protocol is applicable to a range of primary and secondary alkyl carboxylic acids. researchgate.net A plausible synthetic route to this compound could therefore start from 3-methylpentanoic acid. nih.gov Photoredox catalysis combined with copper catalysis has also proven effective for the decarboxylative trifluoromethylation of aliphatic carboxylic acids, tolerating a wide array of functional groups. acs.orggoogle.comnih.gov

Transition Metal-Catalyzed Trifluoromethylation for Alkanes

Transition metal catalysis has become an indispensable tool for C-H functionalization, including trifluoromethylation. youtube.com These methods often offer high selectivity and functional group tolerance.

Copper-Catalyzed Reactions: Copper-based systems are widely used in trifluoromethylation reactions. researchgate.net Copper can mediate the trifluoromethylation of alkyl radicals generated from various precursors, including alkyl halides and carboxylic acids. nih.govlibretexts.org For instance, a copper-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids has been demonstrated to be a powerful tool for late-stage functionalization. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts have also been employed in C-H trifluoromethylation reactions, particularly of arenes and heteroarenes. researchgate.netprinceton.edu These reactions can proceed via high-valent palladium intermediates. princeton.edu

Photoredox Catalysis: The merger of photoredox catalysis with transition metal catalysis has enabled previously challenging transformations. wikipedia.orgyoutube.com Visible-light-induced photoredox catalysis can generate trifluoromethyl radicals under mild conditions, which can then be intercepted by a transition metal catalyst to effect C-C bond formation. epo.orgwikipedia.orgyoutube.com For example, a deoxytrifluoromethylation of alcohols has been achieved through a copper metallaphotoredox-mediated process, where alcohols are activated in situ. wikipedia.org This methodology could potentially be applied to 3-methylpentan-2-ol to synthesize this compound.

The following table provides a comparative overview of advanced trifluoromethylation strategies.

StrategyReagent/Catalyst SystemPrecursorKey Features
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃) / F⁻Carbonyls, IminesMild, effective for carbonyls nih.govyoutube.comnih.gov
Electrophilic Togni's/Umemoto's ReagentsEnolates, Alkenes, etc.Broad scope, mild conditions acs.orgwikipedia.orgbohrium.com
Radical CF₃SO₂Na / Photoredox CatalystCarboxylic Acids, AlkenesTolerates diverse functional groups researchgate.netepo.orgnih.gov
Transition Metal Cu or Pd / Ligand / CF₃ SourceAlkyl Halides, Carboxylic Acids, AlcoholsHigh selectivity, C-H functionalization youtube.comresearchgate.netwikipedia.org
Transition-Metal-Free Trifluoromethylation Approaches

While transition-metal catalysis is a cornerstone of C-F bond formation, the development of metal-free alternatives is a significant area of research, driven by the need to reduce costs and eliminate metal contamination in final products. These methods often rely on the generation of trifluoromethyl radicals or anions from stable, readily available reagents.

One prominent strategy involves the hydrotrifluoromethylation of alkenes. For the synthesis of this compound, a logical precursor would be 3-methyl-1-pentene. Transition-metal-free methods for such a transformation often employ a photocatalyst or a radical initiator. For instance, the use of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) can generate the trifluoromethyl radical (•CF₃) under oxidative conditions, which then adds across the double bond. organic-chemistry.org Similarly, hypervalent iodine reagents, such as Umemoto's reagents, can serve as electrophilic trifluoromethyl sources under metal-free photoredox conditions. organic-chemistry.org

Another approach is the use of trifluoromethylsulfonyl-pyridinium salt (TFSP), which can be prepared from inexpensive industrial feedstocks. organic-chemistry.org Under photocatalysis, TFSP generates a trifluoromethyl radical that can be used in reactions like the hydrotrifluoromethylation of alkenes. organic-chemistry.org The reaction of Grignard reagents with methyl trifluoroacetate (B77799) provides a transition-metal-free route to trifluoromethyl ketones, which could then be reduced to the corresponding alkane, although this specific method is more direct for aryl ketones. rsc.org A three-component vicinal chalcogen-trifluoromethylation of alkenes has also been developed under blue light irradiation without a transition metal catalyst, proceeding through a catalytic electron donor-acceptor (EDA) complex. researchgate.net

Table 1: Examples of Transition-Metal-Free Trifluoromethylation Reagents

Reagent NameFormulaTypical Conditions
Sodium Trifluoromethanesulfinate (Langlois' Reagent)CF₃SO₂NaOxidant (e.g., Mn(OAc)₃), mild conditions
Umemoto's ReagentVaries (e.g., S-(Trifluoromethyl)dibenzothiophenium salt)Photoredox catalysis, visible light
Trifluoromethylsulfonyl-pyridinium salt[C₅H₅N-SO₂CF₃]⁺X⁻Photocatalysis

Stereoselective Synthesis of Chiral Fluoroalkanes

The this compound molecule possesses a stereogenic center at the C3 position. Consequently, the development of synthetic routes that can control the absolute stereochemistry at this center is of high importance, leading to the enantiomerically pure (R)- or (S)-isomers.

Asymmetric Catalytic Fluorination and Fluoroalkylation

Asymmetric catalysis provides the most elegant and efficient means to introduce chirality. This can be achieved through either catalytic asymmetric fluorination or, more relevant to the target molecule, asymmetric fluoroalkylation. The past decade has seen significant progress in asymmetric organocatalytic fluorination and fluoroalkylation reactions. researchgate.netdaneshyari.com

For fluoroalkylation, nickel-catalyzed asymmetric reductive cross-coupling has emerged as a powerful tool for creating CF₃-containing chiral centers. nih.gov A potential strategy for synthesizing enantioenriched this compound could involve the asymmetric reductive trifluoroalkylation of an appropriate alkenyl halide, such as 1-halo-3-methyl-1-pentene. This approach has proven effective for the enantioselective synthesis of diverse α-trifluoromethylated allylic alkanes. nih.gov

Organocatalysis offers a metal-free alternative for these transformations. While asymmetric organocatalytic fluorination is well-established, nucleophilic trifluoromethylation has been more intensively studied compared to its electrophilic counterpart. researchgate.netdaneshyari.com A general strategy could involve the asymmetric addition of a trifluoromethyl nucleophile (e.g., Ruppert-Prakash reagent, TMSCF₃) to a carbonyl compound, such as 3-methyl-2-pentanone, catalyzed by a chiral Lewis base or phase-transfer catalyst, followed by deoxygenation of the resulting tertiary alcohol.

Table 2: Catalytic Strategies for Asymmetric Fluoroalkylation

Catalytic SystemReaction TypePotential Substrate for Target SynthesisKey Advantage
Nickel/Chiral LigandAsymmetric Reductive Trifluoroalkylation1-Halo-3-methyl-1-penteneHigh reactivity and enantioselectivity
Chiral Organocatalyst (e.g., Cinchona alkaloid derivative)Asymmetric Nucleophilic Trifluoromethylation3-Methyl-2-pentanoneMetal-free, mild conditions

Methodologies for Constructing Fluorinated Quaternary Carbon Centers

Although this compound contains a tertiary stereocenter, the construction of fluorinated quaternary carbon centers represents a significant synthetic challenge and is a highly active area of research. rsc.orgnih.govresearchgate.netacs.org These motifs are found in numerous bioactive compounds. rsc.orgresearchgate.net Methodologies developed for these more complex structures can often be adapted for simpler systems and highlight the cutting edge of synthetic organofluorine chemistry.

The primary strategies for constructing these centers involve the asymmetric catalytic reaction of fluorinated compounds as substrates. rsc.orgresearchgate.net Key reaction types include:

Asymmetric Alkylation/Arylation: This involves the reaction of an enolate of a fluorinated ketone or ester with an electrophile. For example, the direct enantioselective arylation of amides has been achieved using palladium catalysis with an N-heterocyclic carbene (NHC) ligand. rsc.org

Asymmetric Michael Addition: This is another effective method where a fluorine-containing nucleophile adds to an α,β-unsaturated system in the presence of a chiral catalyst. rsc.org

Asymmetric Allylation: The palladium-catalyzed enantioselective allylation of fluorinated silyl enol ethers is a known method for constructing these chiral centers. rsc.org

Asymmetric Electrophilic Fluorination: This approach focuses on the α-fluorination of carbonyl compounds, where diastereoselectivity is controlled by chiral auxiliaries on the substrate. nih.govacs.org

These methods provide a powerful toolkit for creating complex fluorinated molecules and could be conceptually extended to the synthesis of analogs of this compound bearing a quaternary center. rsc.orgrsc.org

Emerging Green Chemistry and Biocatalytic Routes in Fluorination Research

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally benign methods for fluorination. rug.nlfrontiersin.org Biocatalysis, which utilizes enzymes or whole-cell systems, is at the forefront of this movement, offering reactions under mild conditions with high selectivity. youtube.com

Enzymatic Fluorination and Derivatization Approaches

The use of enzymes to catalyze the formation of carbon-fluorine bonds is a rapidly advancing field. nih.govnih.gov While naturally occurring organofluorines are rare, a few key enzymes have been identified and engineered for synthetic purposes. nih.govnih.govthe-innovation.org

The most notable enzyme is fluorinase , discovered in Streptomyces cattleya, which is capable of catalyzing a C-F bond formation from inorganic fluoride ion (F⁻) and S-adenosyl-L-methionine (SAM). the-innovation.orgtib.eu While its natural substrate is specific, directed evolution is being used to broaden the substrate scope of fluorinases. the-innovation.orgnumberanalytics.com

Another major class of enzymes being explored is the cytochrome P450 monooxygenases . These enzymes can catalyze a wide variety of reactions, including C-H activation. nih.gov By engineering P450s, it is possible to achieve site-selective hydroxylation of an alkane, which can then be chemically converted to a fluoride. More advanced P450 variants can directly incorporate fluoroalkyl groups through the conversion of C(sp³)-H bonds. nih.gov A biocatalytic platform for synthesizing chiral α-CF₃ organoborons has been developed by reprogramming heme proteins for enantioselective carbene B–H bond insertion reactions. acs.org

Enzymatic approaches offer a promising, albeit challenging, route for the future synthesis of chiral fluoroalkanes like this compound, potentially allowing for direct, highly selective C-H trifluoromethylation of 3-methylpentane (B165638). the-innovation.org

Table 3: Key Enzymes in Biocatalytic Fluorination

Enzyme ClassFunctionPotential Application
FluorinaseCatalyzes C-F bond formation using F⁻Synthesis of monofluorinated compounds
Cytochrome P450C-H bond activation/hydroxylationSite-selective functionalization for subsequent fluorination
Heme Proteins (Engineered)Carbene transfer reactionsSynthesis of chiral α-CF₃ organoborons

Reaction Mechanisms and Reactivity Investigations of 1,1,1 Trifluoro 3 Methylpentane Analogs

Comprehensive Analysis of Carbon-Fluorine Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which makes fluoroalkanes the least chemically reactive among the haloalkanes. alfa-chemistry.com The high dissociation energy of the C-F bond, often exceeding 480 kJ/mol, presents a significant challenge for chemical transformations that require its cleavage. alfa-chemistry.com

Cleavage of the C(sp3)-F bond is a difficult yet crucial step in the functionalization of fluoroalkanes. While the direct cleavage is challenging due to the bond's strength, recent advancements have demonstrated that it is possible under specific conditions. alfa-chemistry.comnih.gov One notable approach involves the merger of visible-light catalysis with Lewis acid activation. nih.gov

For instance, studies on trifluoromethylarenes, which serve as aromatic analogs, have shown that a single C(sp3)-F bond can be selectively cleaved and functionalized. nih.gov This process is proposed to proceed through the in-situ generation of a borenium cationic species that acts as a key intermediate for activating the C-F bond. nih.gov This method highlights the potential for selective monodefluorination, which is otherwise difficult to control. nih.gov

The general order of reactivity for haloalkanes in nucleophilic substitution reactions is I⁻ > Br⁻ > Cl⁻ > F⁻, confirming that fluoride (B91410) is the least effective leaving group. alfa-chemistry.com This low reactivity necessitates innovative strategies to achieve C-F bond activation. alfa-chemistry.com

Low-valent main group and transition metal species have emerged as powerful reagents for activating strong chemical bonds, including the C-F bond. researchgate.netrsc.orgresearchgate.net These reactive species can engage in oxidative addition reactions, which are a key step in catalytic cycles for functionalizing fluoroalkanes. researchgate.net

Recent research has highlighted the ability of s-block, aluminum, gallium, and zinc metal complexes to activate fluoroaromatic compounds, which are analogs of fluorinated alkanes. rsc.orgresearchgate.net These reactions are often underpinned by chemical cooperativity, where the combined effect of multiple metal centers within a single complex enables regioselective C-H metalation or C-F bond activation. rsc.orgresearchgate.net

For example, the use of sterically demanding ligands allows for the stabilization of main group metals in low valent states, which can then induce the challenging C-F bond functionalization. rsc.org This mimics the redox capabilities often associated with transition metals. rsc.org While much of the research has focused on fluoroarenes, the fundamental principles of using low-valent metal species to activate C-F bonds are applicable to fluoroalkanes like 1,1,1-trifluoro-3-methylpentane. rsc.orgresearchgate.netiaea.org

Intramolecular and Intermolecular Reactions Involving the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group significantly influences the reactivity of a molecule through both electronic and steric effects. rsc.org These effects can lead to unique intramolecular and intermolecular reactions that are not observed in their non-fluorinated counterparts. rsc.orgwikipedia.org

Fluorine is the most electronegative element, and its substitution into an organic molecule dramatically alters the molecule's electronic properties. acs.org The strong electron-withdrawing nature of the trifluoromethyl group can stabilize adjacent negative charges and influence the acidity of nearby protons. nih.gov For example, the pKa of an α-proton is significantly lowered by fluorine substitution. nih.gov

These electronic perturbations can be used to direct reaction pathways. acs.org In radical reactions, a vicinal fluorine substituent can lead to stereoselective pyramidalization of the radical intermediate, an observation termed the beta-fluorine effect. nih.gov This effect can enhance the diastereoselectivity of reactions. nih.gov

Sterically, the fluorine atom is relatively small, but the trifluoromethyl group as a whole can be sterically demanding. acs.org This can influence the regioselectivity of reactions by favoring attack at less hindered positions. rsc.org The interplay between these electronic and steric effects is crucial in determining the outcome of reactions involving fluorinated compounds. nih.gov

Summary of Fluorine Substitution Effects on Reaction Pathways
EffectDescriptionConsequence on ReactivityExample
Electronic (Inductive)Strong electron-withdrawing nature of the trifluoromethyl group.Stabilization of adjacent carbanions and radical intermediates. nih.govLowered pKa of α-protons. nih.gov
Electronic (Beta-Fluorine Effect)Stereoselective pyramidalization of a radical by a vicinal fluorine. nih.govEnhanced diastereoselectivity in radical reductions. nih.govRadical reduction of trans-2-fluoro-1-bromocyclopentane. nih.gov
StericThe size of the trifluoromethyl group can hinder access to adjacent reaction centers.Influences regioselectivity by directing attack to less hindered sites. rsc.orgPalladium-catalyzed regiodivergent allylic fluoroalkylation. rsc.org

Fluoroalkyl radicals and anions are key reactive intermediates in many transformations of fluorinated compounds. acs.orgucsb.edu The generation of these species can be achieved through various methods, including photoredox catalysis and electron impact. acs.orgucsb.eduresearchgate.net

Photoredox catalysis has emerged as a mild and efficient method for generating fluoroalkyl radicals from readily available precursors like trifluoroacetic anhydride. acs.org These radicals can then participate in a variety of reactions, including addition to alkenes to form new carbon-carbon bonds. acs.org

Fluoroalkyl anions, such as the trifluoromethyl anion (CF3⁻), can be generated from precursors like fluoroform (HCF3) under basic conditions. beilstein-journals.org These anions are potent nucleophiles and can be used to introduce the trifluoromethyl group into various molecules, such as in the conversion of esters to trifluoromethyl ketones. beilstein-journals.org However, the trifluoromethyl anion is prone to decomposition into difluorocarbene and fluoride, which needs to be controlled. beilstein-journals.org

Isomerization and Rearrangement Phenomena in Branched Fluoroalkanes

Isomerization is a chemical process where a compound is converted into one of its isomers, which has the same chemical formula but a different arrangement of atoms. britannica.com In branched fluoroalkanes, both skeletal isomerization and rearrangements involving the fluorine atoms can occur, often driven by the formation of more stable intermediates. nih.govresearchgate.net

Studies on perfluoroalkyl radicals have shown that 1,2-fluorine atom migrations are thermodynamically favored when the fluorine atom moves from a less branched carbon to a more branched one. nih.gov The activation barriers for these rearrangements are in the range of 19-29 kcal/mol, making them accessible at elevated temperatures or under photochemical activation. nih.gov The presence of species like HF can lower these activation barriers by as much as 10 kcal/mol. nih.gov

For branched alkanes in general, isomerization to form more highly branched structures is an important industrial process, as branched isomers often have more desirable properties, for example, as motor fuels. britannica.com This process is typically carried out at high temperatures in the presence of a catalyst. britannica.com The stability of carbocation intermediates plays a key role in these rearrangements. In the context of branched fluoroalkanes, the strong electron-withdrawing effect of the trifluoromethyl group would significantly influence the stability of any nearby carbocationic centers, thereby affecting the pathways of isomerization and rearrangement.

Factors Influencing Isomerization in Branched Fluoroalkanes
FactorInfluence on Isomerization and RearrangementSupporting Evidence
Thermodynamics1,2-Fluorine atom migrations are favored when moving to a more branched carbon center. nih.govDensity functional theory calculations on perfluoroalkyl radicals. nih.gov
Activation EnergyActivation barriers for 1,2-F atom migrations are within 19-29 kcal/mol. nih.govCan be overcome at high temperatures or with photochemical activation. nih.gov
CatalysisSpecies like HF can lower the activation barrier for fluorine migration. nih.govActivation barriers can be lowered by up to 10 kcal/mol. nih.gov
Intermediate StabilityThe stability of radical and carbocation intermediates dictates the rearrangement pathway. nih.govresearchgate.netBranched perfluoro carbanions are more stable than linear ones. researchgate.net

Acid-Catalyzed Isomerization Mechanisms and Regioselectivity

The acid-catalyzed isomerization of alkanes is a cornerstone of hydrocarbon chemistry, enabling the conversion of linear alkanes into more valuable branched isomers. In the context of fluorinated analogs such as this compound, the introduction of a strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the reaction's mechanistic pathway and regioselectivity. Investigations into close structural analogs, such as 3-methylpentane (B165638), in the presence of strong acids like trifluoromethanesulfonic acid (TFMSA), provide critical insights into these processes. rsc.org

The generally accepted mechanism for the acid-catalyzed isomerization of alkanes proceeds through the formation of a carbocation intermediate. libretexts.org This process is typically initiated by the abstraction of a hydride ion from the alkane by the strong acid, or through the protonation of a trace amount of an olefin present in the reaction mixture. In the case of an analog like 3-methylpentane, this would lead to the formation of a secondary carbocation. rsc.org

Once formed, this carbocation can undergo rearrangement to a more stable carbocation. libretexts.org These rearrangements primarily occur via two pathways: a hydride shift, where a hydrogen atom with its two bonding electrons migrates to an adjacent carbon, or an alkyl shift (in this case, a methyl shift), where an entire alkyl group migrates. libretexts.orgmasterorganicchemistry.com The thermodynamic driving force for these shifts is the formation of a more stable carbocation, with the stability order being tertiary > secondary > primary. pressbooks.pub

In the isomerization of 3-methylpentane catalyzed by TFMSA, experimental evidence suggests that the rate-determining step could be either the ionization of an alkyl trifluoromethanesulfonate (B1224126) intermediate or a methyl group shift within the carbocation. rsc.org The reaction of 3-methylpentane in a two-phase system with TFMSA leads to the formation of 2-methylpentane, indicating a skeletal rearrangement. rsc.org This transformation likely proceeds through the formation of the 3-methylpentan-3-yl cation, which then undergoes a methyl shift to form the more stable tertiary 2-methylpentan-2-yl cation. This is then followed by hydride transfer from another alkane molecule to yield the final isomerized product and regenerate a carbocation to propagate the chain reaction.

The regioselectivity of the isomerization is dictated by the relative stability of the possible carbocation intermediates. For an analog like this compound, the presence of the CF₃ group is expected to have a profound impact. The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property destabilizes a carbocation on an adjacent carbon (the β-position). Therefore, the formation of a carbocation at the C2 position would be highly disfavored. The initial carbocation is more likely to form at the C3 position.

Following the formation of the 1,1,1-trifluoro-3-methylpentan-3-yl cation, a rearrangement would occur to form a more stable carbocation. A hydride shift from C4 to C3 would result in a secondary carbocation at C4, which is still adjacent to the electron-destabilizing CF₃ group (at the γ-position). A methyl shift from C3 to a transient C2 cation is unlikely due to the aforementioned destabilization. Therefore, the most probable rearrangement would involve a hydride shift from C2 to C3 to form a tertiary carbocation at C2, but this is again disfavored by the proximity of the CF3 group. A more plausible pathway involves the migration of the ethyl group or a series of hydride and methyl shifts that move the positive charge away from the influence of the trifluoromethyl group, leading to a more complex mixture of isomers than in the non-fluorinated analog. The predominant isomer would be the one arising from the most stable carbocation intermediate that minimizes the destabilizing inductive effect of the CF₃ group.

Table 1: Plausible Intermediates in the Isomerization of a 3-Methylpentane Analog

Starting Material AnalogInitial CarbocationRearrangement TypeRearranged CarbocationResulting Isomer
3-Methylpentane3-Methylpentan-3-yl (secondary)Methyl Shift2-Methylpentan-2-yl (tertiary)2-Methylpentane
This compound1,1,1-Trifluoro-3-methylpentan-3-yl (secondary)Hydride/Alkyl ShiftRearranged cation with charge distant from CF₃ groupComplex mixture of isomers

Impact of Solvent Environment on Reactivity and Reaction Kinetics

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome, particularly for reactions that proceed through charged intermediates like the carbocation-mediated isomerization of this compound analogs. The ability of the solvent to stabilize the transition state leading to the carbocation is a key factor influencing the reaction kinetics. libretexts.orglibretexts.org

Reactions that involve the formation of a carbocation in the rate-determining step, such as Sₙ1 reactions and the initial ionization step in acid-catalyzed isomerization, are significantly accelerated by polar protic solvents. libretexts.orglibretexts.org Polar protic solvents, such as water, alcohols, and carboxylic acids, possess a dipole moment and a hydrogen atom attached to an electronegative atom, allowing them to effectively solvate both cations and anions.

The stabilization of the carbocation intermediate occurs through dipole-ion interactions, where the negative end of the solvent's dipole orients around the positive charge of the carbocation. Furthermore, the protic nature of the solvent allows it to form hydrogen bonds with the leaving group (e.g., a triflate anion in the case of TFMSA catalysis), which helps to stabilize the developing negative charge on the leaving group in the transition state. This dual stabilization of both the incipient carbocation and the leaving group lowers the activation energy of the ionization step, thereby increasing the reaction rate. libretexts.org

In contrast, polar aprotic solvents (e.g., acetone, dimethyl sulfoxide) can also solvate cations but are less effective at solvating anions as they lack a hydrogen-bond-donating capability. Non-polar solvents are generally poor choices for these reactions as they cannot effectively stabilize the charged intermediates, leading to very slow reaction rates.

The choice of solvent can therefore be used to control the reaction pathway. For the isomerization of this compound analogs, employing a polar protic solvent would be expected to enhance the rate of carbocation formation and subsequent rearrangement.

Table 2: Expected Relative Rates of Isomerization in Various Solvents

SolventSolvent TypeDielectric Constant (ε)Expected Relative Rate
Acetic AcidPolar Protic6.2Moderate
EthanolPolar Protic24.6High
MethanolPolar Protic32.7Higher
WaterPolar Protic80.1Very High
AcetonePolar Aprotic20.7Low
HexaneNon-Polar1.9Very Low

Computational and Theoretical Investigations

Quantum Chemical Approaches for Understanding Reactivity and Structure

Quantum chemical methods are fundamental to elucidating the electronic structure and reactivity of molecules. However, specific applications of these methods to 1,1,1-Trifluoro-3-methylpentane are not documented in the searched scientific literature.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, yet no specific DFT studies on the reaction pathways or transition states involving this compound have been found. In principle, DFT could be used to explore various reactions, such as nucleophilic substitution or elimination, and to calculate the activation energies and geometries of the transition states. Such studies would provide valuable insights into the compound's reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules, including their conformational changes and interactions with other molecules. A search of the available literature did not yield any studies that have applied MD simulations to this compound. Such simulations could reveal the preferred conformations of the molecule in different environments and provide information on its intermolecular forces, which are crucial for understanding its physical properties like boiling point and solubility.

Theoretical Prediction of Chemical Reactivity, Regioselectivity, and Stereoselectivity

The prediction of chemical reactivity, including where a reaction is most likely to occur (regioselectivity) and the spatial arrangement of the products (stereoselectivity), is a key application of computational chemistry. However, no theoretical studies predicting these aspects of this compound's reactivity have been published.

Modeling of Solvation Effects and Conformational Landscapes

The influence of a solvent on the behavior of a molecule is a critical factor in many chemical processes. Computational models can be used to simulate solvation effects and map out the conformational landscape of a molecule in different solvents. There are currently no available studies that have modeled the solvation of this compound or explored its conformational preferences in various media.

Environmental Behavior and Biotransformation Research

Environmental Fate and Transport of Fluorinated Alkanes in Natural Systems

The environmental journey of a fluorinated alkane is dictated by its physical and chemical properties, which influence its persistence and movement through air, water, and soil.

Fluorinated organic compounds are recognized as emerging environmental contaminants due to their persistence and widespread distribution. diva-portal.org Highly fluorinated chemicals, in particular, are noted for their stability and potential to bioaccumulate. diva-portal.orgresearchgate.net For volatile fluorinated alkanes, such as 1,1,1-trifluoroethane, the primary environmental compartment is the atmosphere. arkema.com Due to its volatility, 1,1,1-Trifluoro-3-methylpentane is expected to partition rapidly into the atmosphere upon release, with limited partitioning to soil or sediment. arkema.com

The persistence of these compounds means they can be transported over long distances from their sources. nih.gov Less volatile or particle-bound fluorinated compounds can accumulate in soil and water systems. For instance, studies on semifluorinated n-alkanes (SFAs) used in ski waxes have shown their presence in both snow and soil at ski areas. diva-portal.org The distribution in these compartments is influenced by factors like sorption to organic matter and particles. diva-portal.orgscholaris.ca Modeling of polychlorinated n-alkanes, which share some persistence characteristics with their fluorinated counterparts, suggests that compounds with lower water solubility and slower degradation rates tend to achieve higher concentrations in biota, sediment, and soil. nih.gov

Mathematical models are crucial tools for simulating the movement of pollutants through the environment. wikipedia.org For volatile fluorinated hydrocarbons, atmospheric transport is the primary distribution pathway. arkema.comfluorocarbons.org Atmospheric chemistry transport models, such as STOCHEM-CRI, are used to investigate the chemistry, physical loss, and transport of fluorinated compounds like perfluorooctanoic acid (PFOA) and its precursors in the troposphere. mdpi.com These models show that while some fluorinated compounds have relatively short atmospheric lifetimes of days to weeks, this is sufficient for significant long-range transport, leading to their detection in remote environments. nih.govmdpi.com The detection of hydrofluoroolefins (HFOs), which have lifetimes of 10 to 40 days, demonstrates that even substances with relatively short persistence can be transported in the atmosphere as they break down. fluorocarbons.org

Hydrological transport models, such as the Soil and Water Assessment Tool (SWAT), are used to simulate the flow of water and the movement of contaminants in watersheds. wikipedia.orgresearchgate.net The transport of persistent organic pollutants in aquatic systems is often linked to stormwater runoff and the movement of contaminated soil and sediments, particularly during events like snowmelt. researchgate.net While these models are well-established for various contaminants, their specific application to fluorinated alkanes is an area of ongoing research, complicated by the limited data on the sorption and degradation behavior of many of these compounds.

Microbial and Enzymatic Degradation Studies

The remarkable stability of the C-F bond presents a significant challenge for microbial degradation. nih.govasm.org However, research has revealed that some microorganisms have evolved the capability to break this bond, offering potential pathways for bioremediation.

Microorganisms can degrade organofluorine compounds through two primary routes: specific enzymatic hydrolysis of the C-F bond or transformation by catabolic enzymes with broad substrate specificities. nih.govresearchgate.net Studies have shown that certain bacteria can utilize terminally monofluorinated alkanes as their sole source of carbon and energy. For example, Pseudomonas sp. strain 273 can degrade 1-fluorodecane (B1670041) and 1,10-difluorodecane. acs.orgnsf.govresearchgate.net The degradation process is strictly oxygen-dependent, suggesting the involvement of oxygenolytic enzyme systems that initially attack either the terminal methyl or fluoromethyl group. acs.orgnsf.gov Similarly, Rhodococcus sp. NJF-7 has been identified as capable of degrading 1-fluorodecane, likely via monooxygenases attacking the fluorine-terminated carbon. nih.gov

The metabolic strategy often involves activating the molecule at a non-fluorinated site, which can make the C-F bond more susceptible to cleavage. nih.gov For many fluorinated compounds, biodegradation can lead to the formation of stable fluorinated metabolites or the release of fluoride (B91410) ions from an unstable intermediate. researchgate.netnih.gov However, the biodegradation of heavily fluorinated compounds is rare and typically occurs at very low rates. asm.org

A handful of enzyme families have been identified that can catalyze dehalogenation reactions, including the cleavage of C-F bonds. nih.gov These include haloacid dehalogenases, fluoroacetate (B1212596) dehalogenases, and reductive dehalogenases. nih.gov

Recently, research has focused on identifying and characterizing these enzymes from various microbial sources. For instance, dehalogenase enzymes from Delftia acidovorans, isolated from PFAS-contaminated soil, have shown activity against mono- and difluoroacetate. nih.govacs.orgresearchgate.net Human gut microbes have also been found to possess enzymes capable of hydrolyzing fluorinated organic acids. pnas.org The mechanism of fluoroacetate dehalogenase involves several steps, including C-F bond activation and nucleophilic attack, with the rate-limiting step depending on the degree of fluorination of the substrate. nih.govacs.org

Below is a table summarizing some identified fluorine-degrading enzymes.

Enzyme Family Example Enzyme Source Organism Substrates Key Characteristics
Haloacid Dehalogenase DeHa2 Delftia acidovorans D4B Mono- and difluoroacetate Operates under aerobic conditions; loses activity in acidic conditions. nih.gov
Fluoroacetate Dehalogenase DeHa4 Delftia acidovorans D4B Mono- and difluoroacetate Catalytically stable over long reaction times; shows broad pH stability. nih.gov
Fluoroacetate Dehalogenase RPA1163 Rhodopseudomonas palustris Fluoroacetate Known defluorinating enzyme used for comparative studies. pnas.org
L-2-Haloacid Dehalogenase - Rhodococcus jostii RHA1 Fluoroacetate, small chlorinated alkanoic acids One of the few enzymes in this class shown to cleave the C-F bond. pnas.orgbiorxiv.org
Oxygenolytic Enzymes Monooxygenase (putative) Pseudomonas sp. strain 273 Terminally monofluorinated C7–C10 alkanes Strictly oxygen-dependent; attacks terminal carbon. acs.orgnsf.gov
Hydrolase (putative) - Serratia liquefaciens Monofluoroethylglycine Putatively a new variant of fluoroacetate dehalogenase or a novel hydrolase. nih.gov

Advanced Analytical Challenges in Environmental Monitoring of Organofluorine Compounds

Effective monitoring of organofluorine compounds in the environment is hampered by several analytical challenges. These compounds are often present at very low concentrations in complex environmental matrices, requiring highly sensitive and specific analytical methods. numberanalytics.comnumberanalytics.com

Conventional targeted analysis, such as Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS), typically quantifies a limited number of known PFAS and may significantly underestimate the total organofluorine content in a sample. shimadzu.comalsglobal.com This has led to the development of non-targeted techniques to capture a broader range of fluorinated substances.

One such technique is the Total Organofluorine (TOF) assay. This method involves the combustion of a sample to convert all organofluorine compounds into hydrogen fluoride (HF), which is then trapped and quantified as fluoride ions using ion chromatography. alsglobal.com While less sensitive than targeted methods, the TOF assay provides an estimate of the maximum total PFAS level in a sample. alsglobal.com

Other advanced analytical techniques and their challenges are summarized in the table below.

Analytical Technique Principle Application in Organofluorine Analysis Challenges
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (¹⁹F). Provides detailed structural information about fluorinated compounds. numberanalytics.com Lower sensitivity compared to MS; complex spectra for mixtures.
Mass Spectrometry (MS) Ionizes molecules and measures their mass-to-charge ratio. Used with GC or LC. Highly sensitive and accurate for quantifying known fluorinated compounds. numberanalytics.comshimadzu.com May not detect unknown or novel organofluorines; potential for matrix interference.
Combustion Ion Chromatography (CIC) Sample is combusted, and the resulting fluoride is quantified by IC. Used for Total Organofluorine (TOF) or Adsorbable Organic Fluorine (AOF) analysis. numberanalytics.comalsglobal.com Does not identify individual compounds; higher reporting limits than targeted methods.
Total Oxidizable Precursor (TOP) Assay A sample is chemically oxidized to convert precursor compounds into stable perfluoroalkyl acids (PFAAs) that are then measured by LC/MS/MS. Estimates the concentration of unknown precursors that can transform into known PFAAs. alsglobal.com Does not account for all PFAS (e.g., very short/long chains) or non-oxidizable compounds.

The lack of analytical standards for many of the thousands of existing organofluorine compounds remains a significant barrier to comprehensive environmental monitoring and risk assessment. nih.gov

Research Applications and Potential of 1,1,1 Trifluoro 3 Methylpentane in Advanced Chemical Science

Utility as a Research Building Block in Complex Organic Synthesis

A thorough review of available scientific literature and chemical databases indicates that 1,1,1-Trifluoro-3-methylpentane is primarily available as a research chemical. biomall.inbiomall.insynquestlabs.comapolloscientific.co.ukbldpharm.comvwr.combldpharm.com However, specific applications of this compound as a foundational building block in complex organic synthesis are not extensively documented in peer-reviewed research at this time.

Precursor Role in the Synthesis of Fluorinated Bioactive Molecules

Currently, there is no available research data demonstrating the use of this compound as a direct precursor in the synthesis of fluorinated bioactive molecules.

Applications in the Development of Novel Synthetic Methodologies

An extensive search of the scientific literature did not yield any instances of this compound being utilized in the development of new synthetic methodologies.

Contributions to Materials Science Research and Development

The application of this compound in materials science, outside of its role in advanced fluids, is not well-documented in current research.

Design and Synthesis of Fluorinated Functional Materials

There is currently no available research detailing the use of this compound in the design and synthesis of solid or polymeric fluorinated functional materials.

Investigations into Specialty Solvents and Advanced Fluid Applications

The most significant research findings for this compound are in the realm of specialty fluids, particularly for thermal management applications.

Research on Solvation Properties and Medium Engineering

Research has identified this compound as a promising candidate for use as a heat transfer fluid in the direct immersion phase-change cooling of electronic systems. researchgate.netresearchgate.net In a study employing computer-aided molecular design (CAMD) to identify novel heat transfer fluids, this compound was selected from a pool of 35 candidates for experimental evaluation. researchgate.netresearchgate.net The compound was synthesized from commercially available precursors, and its thermophysical properties were measured to validate its potential. researchgate.netresearchgate.net

A key investigation focused on the pool boiling performance of a mixture containing 7% by weight of this compound and 93% by weight of HFE 7200. researchgate.netresearchgate.net This mixture demonstrated a 7% improvement in the critical heat flux (CHF) when tested on a grooved silicon thermal test chip coated with copper. researchgate.netresearchgate.net This enhancement suggests that this compound holds potential for further investigation in applications related to direct immersion phase-change cooling. researchgate.netresearchgate.net

The selection of this compound was based on a figure of merit (FOM) analysis, which targets specific thermophysical properties conducive to efficient heat transfer. researchgate.netresearchgate.net The properties of interest for such applications are detailed in the table below.

PropertyDescriptionRelevance in Heat Transfer
Boiling Point The temperature at which a liquid turns into a vapor at a given pressure.A boiling point within the operating temperature range of the electronic device is crucial for phase-change cooling.
Enthalpy of Vaporization The amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas.A high enthalpy of vaporization allows the fluid to absorb a large amount of heat during the phase change.
Thermal Conductivity The property of a material to conduct heat.Higher thermal conductivity facilitates more efficient heat transfer from the electronic component to the fluid.
Viscosity A measure of a fluid's resistance to flow.Lower viscosity is generally preferred for better circulation and fluid dynamics within the cooling system.
Dielectric Constant A measure of a substance's ability to store electrical energy in an electric field.A low dielectric constant is essential for fluids in direct contact with electronic components to prevent electrical interference.

This table describes the general properties important for heat transfer fluids; specific measured values for pure this compound were noted as determined but not explicitly detailed in the referenced abstracts.

Q & A

Q. How can researchers optimize the synthesis of 1,1,1-Trifluoro-3-methylpentane to achieve high purity and yield?

  • Methodological Answer : Synthesis typically involves fluorination of precursor alcohols or alkenes using fluorinating agents like SF₄ or HF-pyridine. For example, nucleophilic substitution of 3-methylpentanol derivatives with trifluoromethylating reagents (e.g., CF₃I or Ruppert-Prakash reagent) can yield the target compound. Purification via fractional distillation under inert atmosphere is critical due to the compound's volatility and sensitivity to moisture . Reaction progress should be monitored using gas chromatography (GC) coupled with mass spectrometry (GC-MS) to confirm intermediate formation and final purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Directly identifies the trifluoromethyl group (δ ~ -60 to -70 ppm) and confirms substitution patterns.
  • ¹H NMR : Resolves methyl and methylene protons, with splitting patterns indicating proximity to the CF₃ group.
  • IR Spectroscopy : Detects C-F stretching vibrations (1000–1300 cm⁻¹) and C-H stretches in the alkyl chain .
  • GC-MS : Validates molecular weight (MW 160.14 g/mol) and fragmentation patterns, distinguishing it from isomers or contaminants .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in amber glass vials under inert gas (Ar/N₂) at ≤4°C to minimize photolytic or oxidative decomposition. Use PTFE-lined caps to avoid leaching. Conduct stability tests via periodic GC analysis to detect degradation products like HF or olefins. Safety protocols must include fume hoods and HF-neutralizing agents (e.g., calcium gluconate gel) .

Advanced Research Questions

Q. What are the mechanistic insights into the thermal decomposition of this compound under varying conditions?

  • Methodological Answer : Thermal stability can be studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Computational methods (e.g., DFT) model bond dissociation energies, predicting cleavage at C-C or C-F bonds. Experimental validation involves pyrolyzing the compound in a flow reactor and analyzing products via GC-MS. For instance, CF₃• radicals may form, leading to alkene or fluorinated byproducts .

Q. How does the trifluoromethyl group influence the electronic and steric environment in this compound compared to non-fluorinated analogs?

  • Methodological Answer :
  • Electronically : The CF₃ group is strongly electron-withdrawing, reducing electron density at adjacent carbons (confirmed via NBO analysis or Hammett σₚ constants). This polarizes bonds, affecting reactivity in substitutions or eliminations.
  • Sterically : The bulky CF₃ group alters conformational preferences, as shown by X-ray crystallography or rotational spectroscopy. Comparative studies with non-fluorinated 3-methylpentane highlight differences in van der Waals radii and torsional barriers .

Q. What strategies enable regioselective functionalization of this compound for applications in fluorinated polymer precursors?

  • Methodological Answer : Radical-mediated functionalization (e.g., using Mn(OAc)₃ or AIBN) targets the tertiary C-H bond at the 3-methyl position. Alternatively, transition-metal catalysts (Pd/Ni) facilitate cross-couplings at β-positions. For polymer synthesis, copolymerization with tetrafluoroethylene or hexafluoropropene requires precise control of initiators (e.g., peroxides) and reaction kinetics monitored by in-situ FTIR .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

  • Methodological Answer : Use QSAR models to estimate biodegradation half-lives and toxicity endpoints (e.g., LC50). Molecular dynamics simulations assess interactions with biological membranes or enzymes. Experimental validation includes OECD 301F biodegradation tests and Daphnia magna toxicity assays. The compound’s persistence is linked to C-F bond stability, requiring advanced oxidation processes (AOPs) for remediation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.